molecular formula C16H23NO7 B1303055 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 959580-86-0

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B1303055
CAS No.: 959580-86-0
M. Wt: 341.36 g/mol
InChI Key: MCPTUOMSLUEKNA-RYUDHWBXSA-N
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group, a dimethoxyphenyl group, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the dimethoxyphenyl group through a series of coupling reactions. The final step involves the formation of the hydroxypropanoic acid moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid: Lacks the tert-butoxycarbonyl group, leading to different reactivity and applications.

    (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)propanoic acid:

Uniqueness

The presence of both the tert-butoxycarbonyl group and the hydroxypropanoic acid moiety in (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid makes it unique

Properties

IUPAC Name

(2S,3S)-3-(2,3-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-11(12(18)14(19)20)9-7-6-8-10(22-4)13(9)23-5/h6-8,11-12,18H,1-5H3,(H,17,21)(H,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPTUOMSLUEKNA-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)OC)OC)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=C(C(=CC=C1)OC)OC)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376179
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-86-0
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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